molecular formula C7H8FN3 B13136717 5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

Cat. No.: B13136717
M. Wt: 153.16 g/mol
InChI Key: ZSASMNMJRAZXJM-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound It is part of the pyrido[3,4-b]pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, organic materials, and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves multiple steps. One common method includes the nucleophilic substitution of a chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, followed by reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, followed by cyclization catalyzed by cesium carbonate in dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyrazine ring, leading to different products.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a compound that has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, particularly in medicinal chemistry and materials science.

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. Research has shown that these compounds can inhibit specific kinases involved in cancer progression. For instance:

  • Inhibitors of Cyclin-dependent Kinase 4 (CDK4) : Compounds derived from this structure have been synthesized as potential CDK4 inhibitors, which play a crucial role in cell cycle regulation and are often dysregulated in cancers .
  • Neuroprotective Agents : The compound has been explored for its neuroprotective effects against neurodegenerative diseases by acting on histone deacetylases (HDACs), which are implicated in various neurological disorders .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound derivatives. These compounds have shown effectiveness against a range of bacterial strains:

  • Synthesis of Antibacterial Agents : The compound serves as a precursor for synthesizing new antibacterial agents aimed at combating resistant strains of bacteria .

Drug Design and Development

The unique structure of this compound allows it to be utilized as a scaffold in drug design. Its ability to form diverse derivatives makes it a valuable starting point for developing new therapeutics.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for enhancing material properties:

  • Enhancement of Mechanical Properties : Research indicates that polymers modified with this compound exhibit improved mechanical strength and thermal stability. This makes them suitable for applications in coatings and composites where durability is essential .

Nanotechnology

The compound's properties enable its use in nanotechnology applications:

  • Nanoparticle Synthesis : Its derivatives can be used to synthesize nanoparticles with specific functionalities for drug delivery systems or as catalysts in chemical reactions .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound showed promising results when tested against various cancer cell lines. The compound demonstrated significant cytotoxicity at micromolar concentrations. In vivo studies further confirmed its potential as an anticancer agent with manageable toxicity profiles.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives of the compound were tested against multi-drug resistant bacteria. Results indicated that certain modifications enhanced the antibacterial activity significantly compared to existing antibiotics.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for its antitumor properties . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine enhances its chemical stability and reactivity, making it more versatile for various applications. Its unique structure also allows for specific interactions with biological targets, increasing its potential in drug discovery and development.

Biological Activity

5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H8_{8}FN3_{3}
  • Molecular Weight : 165.16 g/mol
  • CAS Number : Not specifically listed in the search results but can be referenced based on related compounds.

Research indicates that this compound exhibits several mechanisms of action:

  • Kinase Inhibition : The compound has shown potential as a multi-kinase inhibitor. In vitro studies suggest that it may inhibit key kinases involved in cancer cell proliferation and survival pathways.
  • Antitumor Activity : In vivo studies have demonstrated that the compound can induce apoptosis in various cancer cell lines at nanomolar concentrations. For instance, it was noted that derivatives of similar structures exhibited significant cytotoxicity against tumor cells .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties through modulation of cholinergic signaling pathways. This could make it a candidate for treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity Type IC50 Value (µM) Reference
Anti-cancer (A549 cells)2.15
Kinase inhibition30–100
Cholinesterase inhibition0.08 - 0.1

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of tetrahydropyridines revealed that this compound analogs demonstrated potent activity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Case Study 2: Neuroprotective Potential

Another investigation assessed the neuroprotective effects of similar compounds on neuronal cell cultures subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and maintain mitochondrial integrity.

Properties

Molecular Formula

C7H8FN3

Molecular Weight

153.16 g/mol

IUPAC Name

5-fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

InChI

InChI=1S/C7H8FN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-2,9-10H,3-4H2

InChI Key

ZSASMNMJRAZXJM-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C=CN=C2F

Origin of Product

United States

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